molecular formula C14H21NO B11475721 2-[2-(4-Methoxyphenyl)ethyl]piperidine CAS No. 383128-45-8

2-[2-(4-Methoxyphenyl)ethyl]piperidine

Cat. No.: B11475721
CAS No.: 383128-45-8
M. Wt: 219.32 g/mol
InChI Key: WTRWDGMEHFSTHC-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]piperidine is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]piperidine typically involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the piperidine ring can produce various substituted piperidines .

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can enhance binding affinity to certain targets, while the piperidine ring provides structural stability. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential for functionalization compared to other piperidine derivatives .

Properties

CAS No.

383128-45-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]piperidine

InChI

InChI=1S/C14H21NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h6-7,9-10,13,15H,2-5,8,11H2,1H3

InChI Key

WTRWDGMEHFSTHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCCCN2

Origin of Product

United States

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